molecular formula C8H11N3O2 B1407946 (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine CAS No. 1431654-84-0

(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine

Cat. No. B1407946
CAS RN: 1431654-84-0
M. Wt: 181.19 g/mol
InChI Key: KGKKJBGTPCYPGY-ZCFIWIBFSA-N
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Description

(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine, or (R)-THPPA, is a chemical compound that has been the subject of numerous scientific studies. It is a pyrimidine derivative with a tetrahydrofuran-3-yloxy substituent at the 2-position. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis, crystal structure, and theoretical studies of a compound with a pyrimidine nucleus, highlighting its potential applications in pharmaceuticals and materials due to its bioactive properties. This research underscores the importance of understanding molecular structures for developing new chemotherapeutic agents and materials with specific functionalities (Murugavel et al., 2014).

Chemical Reactivity and Biological Activity

  • Investigations into non-covalent interactions of pyrimidine derivatives provided insights into their synthesis and potential applications in medicinal chemistry. The study explored the hydrogen bonding and intramolecular interactions, offering a basis for designing compounds with desired biological activities (Zhang et al., 2018).

Enzyme Inhibition and Therapeutic Potential

  • Research on pyrazolo[3,4-d]pyrimidine derivatives evaluated their enzyme inhibition properties, revealing potential therapeutic applications. The study highlighted the synthesis of these compounds and their testing for inhibitory activity against specific enzymes, suggesting their use in treating diseases related to enzyme dysregulation (Aydin et al., 2021).

Advanced Materials and Chemical Analysis

  • The rational design of pyrimidinylthiobenzoates as acetohydroxyacid synthase inhibitors incorporated molecular docking, comparative molecular field analysis (CoMFA), and density functional theory calculations. This approach aimed to optimize the bioactive conformation of pyrimidinylthiobenzoates for developing new herbicides, showcasing the compound's versatility in agricultural applications (He et al., 2007).

Antimicrobial and Antifungal Applications

  • A study on the synthesis and antimicrobial activity of pyrimidine linked pyrazole heterocyclics through microwave irradiation demonstrated the potential of these compounds in developing new antimicrobial agents. This research highlights the importance of exploring heterocyclic chemistry for designing compounds with specific biological activities (Deohate & Palaspagar, 2020).

properties

IUPAC Name

2-[(3R)-oxolan-3-yl]oxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-7-1-3-10-8(11-7)13-6-2-4-12-5-6/h1,3,6H,2,4-5H2,(H2,9,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKKJBGTPCYPGY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1OC2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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